Methyl 4-amino-5-methoxypyridine-3-carboxylate
CAS No.: 496837-14-0
Cat. No.: VC20542236
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 496837-14-0 |
|---|---|
| Molecular Formula | C8H10N2O3 |
| Molecular Weight | 182.18 g/mol |
| IUPAC Name | methyl 4-amino-5-methoxypyridine-3-carboxylate |
| Standard InChI | InChI=1S/C8H10N2O3/c1-12-6-4-10-3-5(7(6)9)8(11)13-2/h3-4H,1-2H3,(H2,9,10) |
| Standard InChI Key | FIFNWICVQNMKCK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=CN=C1)C(=O)OC)N |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
Methyl 4-amino-5-methoxypyridine-3-carboxylate has the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol . Its SMILES notation, COC(=O)c1cncc(OC)c1N, reflects a pyridine ring substituted at positions 3, 4, and 5 with a methoxycarbonyl, amino, and methoxy group, respectively . The planar arrangement of the pyridine ring and substituents is stabilized by intramolecular hydrogen bonding between the amino group and the adjacent carbonyl oxygen, a feature corroborated by crystallographic studies of analogous compounds .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂O₃ | |
| Molecular Weight | 182.18 g/mol | |
| CAS Registry Number | 496837-14-0 | |
| SMILES | COC(=O)c1cncc(OC)c1N |
Spectroscopic Analysis
While direct spectroscopic data for this compound is limited in public databases, related pyridine derivatives exhibit characteristic infrared (IR) absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) . Nuclear magnetic resonance (NMR) spectra of similar structures show distinct signals for methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons in the pyridine ring (~δ 7.0–8.5 ppm) .
Synthetic Routes and Methodologies
Conventional Synthesis
The compound is typically synthesized via multistep functionalization of pyridine precursors. A common approach involves:
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Nitration and Reduction: Introduction of an amino group via nitration followed by catalytic hydrogenation.
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Esterification: Reaction of the carboxylic acid intermediate with methanol under acidic conditions .
For example, methyl 3-methoxyisoxazole-5-carboxylate—a structurally analogous compound—was synthesized by Melikian et al. through nitration and subsequent reduction, yielding a planar molecule stabilized by intramolecular hydrogen bonds . This methodology is adaptable to pyridine systems with minor modifications.
Recent Advances
Recent protocols emphasize microwave-assisted synthesis to enhance reaction efficiency. A 2024 study reported a 20% yield improvement using microwave irradiation (100°C, 30 min) compared to traditional reflux methods . Additionally, flow chemistry techniques have reduced purification steps by enabling continuous crystallization .
Applications in Pharmaceutical and Material Science
Drug Discovery
The compound’s amino and ester groups make it a key intermediate in kinase inhibitor development. For instance, it has been incorporated into analogs of imatinib, a tyrosine kinase inhibitor used in leukemia treatment . Its ability to chelate metal ions also facilitates the design of antimicrobial agents targeting metalloenzymes in pathogens .
Fluorescent Probes
Functionalization of the pyridine ring with electron-donating groups enhances fluorescence properties. Researchers have derivatized the compound to create pH-sensitive probes with emission maxima at 450–470 nm, useful in cellular imaging .
Recent Research and Future Directions
Crystallographic Studies
A 2023 study of methyl 4-amino-3-methoxyisoxazole-5-carboxylate revealed a planar molecular structure stabilized by N–H⋯O hydrogen bonds, forming chains along the crystallographic axis . Similar analyses for the pyridine analog could elucidate its solid-state behavior and intermolecular interactions.
Computational Modeling
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity suitable for catalytic applications . Molecular docking studies further indicate strong binding affinity (ΔG = −8.5 kcal/mol) to the ATP-binding site of Abl kinase .
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